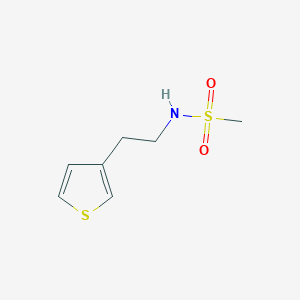

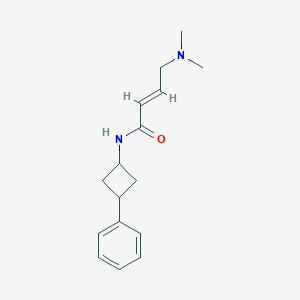

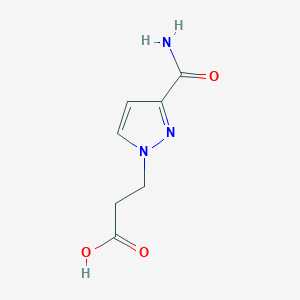

![molecular formula C18H22N2O3 B2515076 N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396802-25-7](/img/structure/B2515076.png)

N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and pharmacological activities. For instance, paper describes the development of potent serotonin-3 (5-HT3) receptor antagonists, focusing on the structure-activity relationships (SAR) of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides. These compounds share a common feature with the target compound, which is the presence of a carboxamide group attached to a heterocyclic system. The research in paper could provide insights into the potential biological activities of the target compound, given the importance of the 5-HT3 receptor in various physiological processes.

Synthesis Analysis

The synthesis of related compounds, such as those described in paper , involves the Cu(I)-catalyzed azide–alkyne cycloaddition, which is a variant of the click chemistry approach. This method could potentially be applied to the synthesis of this compound by using appropriate azide and alkyne precursors. The steroidal alkynyl carboxamides and p-substituted benzyl azides mentioned in paper suggest that a similar strategy could be employed for the target compound, with modifications to the starting materials to fit the unique structure of the target molecule.

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit certain pharmacophoric features that are essential for biological activity. For example, the benzodioxole moiety could contribute to the compound's lipophilicity and potential interactions with biological targets. The azepan (heptamethyleneimine) ring, similar to the hexahydro-1H-1,4-diazepin ring in the compounds from paper , could provide conformational rigidity and influence the compound's affinity for certain receptors.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the general reactivity of carboxamides and azepane derivatives can be inferred. Carboxamides, such as those studied in paper , are typically stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. The azepane ring could be involved in nucleophilic substitution reactions, depending on the substitution pattern and the presence of good leaving groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be hypothesized based on the structural features and the properties of similar compounds. The presence of the benzodioxole and azepane rings would influence the compound's solubility, melting point, and stability. The carboxamide group could form hydrogen bonds, affecting the compound's solubility in water and its interaction with biological molecules. The alkyne moiety could be a site for further chemical modification or play a role in the compound's reactivity.

Scientific Research Applications

Novel Synthetic Methods

A novel and efficient method has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, highlighting the broad spectrum of biological activities associated with such compounds. This approach provides an alternative method for synthesizing benzo[b][1,5]diazepine derivatives without the need for catalysts or activation, presenting a significant advancement in the synthesis of compounds with closely related ring systems like triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).

Advances in CCR5 Antagonist Synthesis

Research has led to the development of a practical method for synthesizing an orally active CCR5 antagonist, showcasing the importance of innovative synthetic approaches in drug development. This work provides a new, cost-effective method without the need for chromatographic purification, demonstrating the ongoing evolution of synthesis techniques in pharmaceutical research (Ikemoto et al., 2005).

Multicomponent Reactions (MCRs) in Drug Discovery

The discovery of novel MCRs is an exciting area for academic research with practical applications in applied science. MCRs allow for the fast, automated, and high-throughput generation of organic compounds, highlighting their significance in modern drug discovery processes. This research underscores the importance of developing synthetic methods that can prepare a variety of templates, essential for the pharmaceutical industry (Shaabani et al., 2009).

Exploration of Fluorinated Compounds

The study of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis highlights the unique electrophilic reactivity bestowed by fluorine atoms. This research opens new pathways for the synthesis of fluorinated compounds, which are increasingly important in medicinal chemistry and drug design (Meiresonne et al., 2015).

Green Chemistry in Pharmaceutical Synthesis

The life cycle assessment of multi-step rufinamide synthesis, from batch processes to continuous microreactor networks, represents a significant contribution to green chemistry. By optimizing reaction sequences and employing greener alternatives, this research showcases the potential for more sustainable pharmaceutical manufacturing processes (Ott et al., 2016).

properties

IUPAC Name |

N-[4-(azepan-1-yl)but-2-ynyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c21-18(15-7-8-16-17(13-15)23-14-22-16)19-9-3-6-12-20-10-4-1-2-5-11-20/h7-8,13H,1-2,4-5,9-12,14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYQIDOJYGRYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

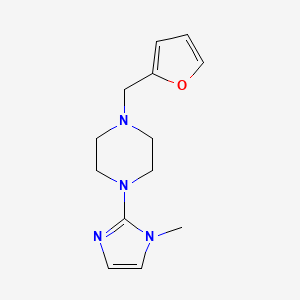

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

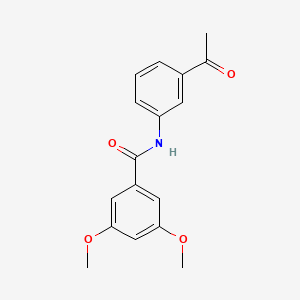

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

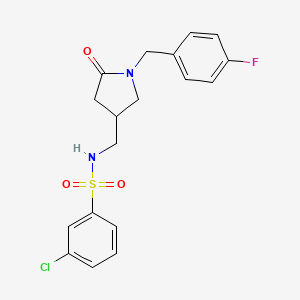

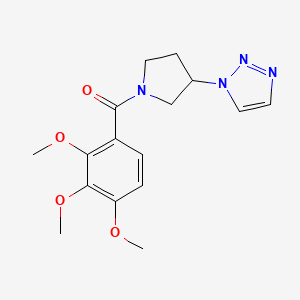

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

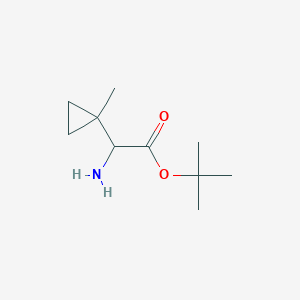

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

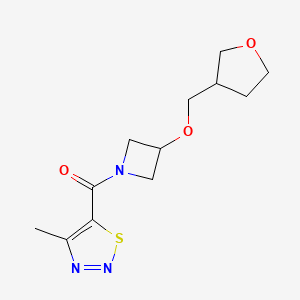

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)